molecular formula C20H24N2O3 B267507 2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide

2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide

Cat. No. B267507
M. Wt: 340.4 g/mol
InChI Key: OTOYPPAZQLSMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide, also known as MPAP, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide acts as a competitive inhibitor of DAT by binding to the substrate recognition site of the transporter. This prevents the reuptake of dopamine into presynaptic neurons, leading to increased levels of dopamine in the synaptic cleft. The increased levels of dopamine can then bind to postsynaptic receptors, leading to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which can lead to several biochemical and physiological effects. These effects include improved motor function in Parkinson's disease patients, reduced cocaine self-administration in animal models, and increased locomotor activity in rodents.

Advantages and Limitations for Lab Experiments

2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide has several advantages for lab experiments, including its potency and selectivity as a DAT inhibitor, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has limitations, such as its relatively short half-life and the need for further research to determine its long-term effects.

Future Directions

There are several future directions for research on 2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide, including the development of more potent and selective DAT inhibitors, the investigation of this compound's effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in other neurological disorders. Additionally, further research is needed to determine the long-term effects of this compound and its potential for clinical use.
Conclusion:
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential therapeutic properties in the treatment of neurological disorders. Its mechanism of action involves the inhibition of DAT, leading to increased levels of dopamine in the brain. While this compound has several advantages for lab experiments, further research is needed to determine its long-term effects and potential for clinical use.

Synthesis Methods

The synthesis of 2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide involves the reaction of 3-methylphenol with 2-bromo-1-(4-nitrophenyl)propan-1-one, followed by reduction with sodium borohydride and acylation with 4-amino-N-(2-hydroxy-3-methylphenyl)butyramide. The final product is obtained after purification through chromatography.

Scientific Research Applications

2-methyl-N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)propanamide has been investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and cocaine addiction. Studies have shown that this compound acts as a potent and selective inhibitor of dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease and reduce the rewarding effects of cocaine.

properties

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-methyl-N-[4-[2-(3-methylphenoxy)propanoylamino]phenyl]propanamide

InChI

InChI=1S/C20H24N2O3/c1-13(2)19(23)21-16-8-10-17(11-9-16)22-20(24)15(4)25-18-7-5-6-14(3)12-18/h5-13,15H,1-4H3,(H,21,23)(H,22,24)

InChI Key

OTOYPPAZQLSMCD-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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